3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of benzoxazole, a heterocyclic compound that has gained significant attention due to its wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate typically involves the reaction of 2-aminophenol with benzaldehyde to form the benzoxazole core. This is followed by sulfonation using methanesulfonyl chloride under basic conditions . The reaction conditions often include the use of solvents such as toluene and catalysts like FeCl3 to enhance the yield and efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to corresponding sulfides.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzoxazole derivatives .
Scientific Research Applications
3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its antimicrobial and antifungal properties.
Medicine: Research has shown its potential as an anticancer agent, particularly against colorectal carcinoma.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with similar pharmacological activities.
2-Phenylbenzoxazole: Another derivative with comparable antimicrobial properties.
Benzimidazole: A structurally related compound with extensive therapeutic applications.
Uniqueness
3-Phenyl-1,2-benzoxazol-6-yl methanesulfonate stands out due to its unique combination of a benzoxazole core and a methanesulfonate group, which enhances its chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H11NO4S |
---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
(3-phenyl-1,2-benzoxazol-6-yl) methanesulfonate |
InChI |
InChI=1S/C14H11NO4S/c1-20(16,17)19-11-7-8-12-13(9-11)18-15-14(12)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
JFRFRMWALKOBIU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.